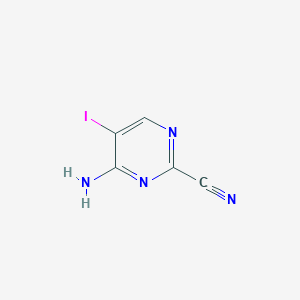
4-Amino-5-iodopyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-iodopyrimidine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, an iodine atom, and a cyano group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodopyrimidine-2-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable pyrimidine derivative with iodine and a cyano group donor in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-iodopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The cyano group can be reduced to form an amine or other derivatives.
Substitution: The amino group can participate in substitution reactions, replacing the hydrogen atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodates, iodides, and other iodine-containing derivatives.
Reduction: Amines, amides, and other nitrogen-containing compounds.
Substitution: Derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-Amino-5-iodopyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Amino-5-iodopyrimidine-2-carbonitrile is similar to other pyrimidine derivatives, such as 4-Amino-5-bromopyrimidine-2-carbonitrile and 4-Amino-5-chloropyrimidine-2-carbonitrile. These compounds share the pyrimidine core but differ in the halogen atom attached to the ring. The presence of iodine in this compound gives it unique properties and reactivity compared to its bromine and chlorine counterparts.
Comparison with Similar Compounds
4-Amino-5-bromopyrimidine-2-carbonitrile
4-Amino-5-chloropyrimidine-2-carbonitrile
4-Amino-5-fluoropyrimidine-2-carbonitrile
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C5H3IN4 |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
4-amino-5-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H3IN4/c6-3-2-9-4(1-7)10-5(3)8/h2H,(H2,8,9,10) |
InChI Key |
LWGBDODLZBYDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















